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molecular formula C23H25ClFN7O B612038 Gandotinib CAS No. 1229236-86-5

Gandotinib

Cat. No. B612038
M. Wt: 469.9 g/mol
InChI Key: SQSZANZGUXWJEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07897600B2

Procedure details

Combine 3-(4-chloro-2-fluorobenzyl)-N-(1-(4-methoxybenzyl)-5-methyl-1H-pyrazol-3-yl)-2-methyl-8-(morpholinomethyl)imidazo[1,2-b]pyridazin-6-amine (0.447 g, 0.76 mmol) and trifluoroacetic acid (10 mL) in a 20 mL microwave reactor tube. Seal with a crimp cap then heat in a microwave reactor at 120° C. for 20 min. Partition between EA and water that is made basic with excess NaOH aqueous. Wash the organic phase three times with NaOH aqueous followed by aqueous saturated sodium chloride. Dry over anhydrous magnesium sulfate. Filter and concentrate in vacuo. Purify on silica gel (EA→10% methanol:EA) to give the title compound (0.246 g, 0.52 mmol) as a pale yellow solid. LCMS (8 min)=470.0, M+1.
Name
3-(4-chloro-2-fluorobenzyl)-N-(1-(4-methoxybenzyl)-5-methyl-1H-pyrazol-3-yl)-2-methyl-8-(morpholinomethyl)imidazo[1,2-b]pyridazin-6-amine
Quantity
0.447 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:41]=[CH:40][C:5]([CH2:6][C:7]2[N:11]3[N:12]=[C:13]([NH:23][C:24]4[CH:28]=[C:27]([CH3:29])[N:26](CC5C=CC(OC)=CC=5)[N:25]=4)[CH:14]=[C:15]([CH2:16][N:17]4[CH2:22][CH2:21][O:20][CH2:19][CH2:18]4)[C:10]3=[N:9][C:8]=2[CH3:39])=[C:4]([F:42])[CH:3]=1>FC(F)(F)C(O)=O>[Cl:1][C:2]1[CH:41]=[CH:40][C:5]([CH2:6][C:7]2[N:11]3[N:12]=[C:13]([NH:23][C:24]4[CH:28]=[C:27]([CH3:29])[NH:26][N:25]=4)[CH:14]=[C:15]([CH2:16][N:17]4[CH2:18][CH2:19][O:20][CH2:21][CH2:22]4)[C:10]3=[N:9][C:8]=2[CH3:39])=[C:4]([F:42])[CH:3]=1

Inputs

Step One
Name
3-(4-chloro-2-fluorobenzyl)-N-(1-(4-methoxybenzyl)-5-methyl-1H-pyrazol-3-yl)-2-methyl-8-(morpholinomethyl)imidazo[1,2-b]pyridazin-6-amine
Quantity
0.447 g
Type
reactant
Smiles
ClC1=CC(=C(CC2=C(N=C3N2N=C(C=C3CN3CCOCC3)NC3=NN(C(=C3)C)CC3=CC=C(C=C3)OC)C)C=C1)F
Step Two
Name
Quantity
10 mL
Type
solvent
Smiles
FC(C(=O)O)(F)F

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Seal with a crimp
CUSTOM
Type
CUSTOM
Details
cap
CUSTOM
Type
CUSTOM
Details
Partition between EA and water that
WASH
Type
WASH
Details
Wash the organic phase three times with NaOH aqueous
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
Filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate in vacuo
CUSTOM
Type
CUSTOM
Details
Purify on silica gel (EA→10% methanol:EA)

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC(=C(CC2=C(N=C3N2N=C(C=C3CN3CCOCC3)NC3=NNC(=C3)C)C)C=C1)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.52 mmol
AMOUNT: MASS 0.246 g
YIELD: CALCULATEDPERCENTYIELD 68.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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